N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Description
N-[4-[3-(2-Fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a heterocyclic compound featuring a dihydropyrazole core substituted with a 2-fluorophenyl group, a furan-2-carbonyl moiety, and an ethanesulfonamide side chain. This article compares its structural and electronic properties with similar compounds to highlight key differences in design and hypothesize functional implications.
Properties
Molecular Formula |
C22H20FN3O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
InChI |
InChI=1S/C22H20FN3O4S/c1-2-31(28,29)25-16-11-9-15(10-12-16)19-14-20(17-6-3-4-7-18(17)23)26(24-19)22(27)21-8-5-13-30-21/h3-13,20,25H,2,14H2,1H3 |
InChI Key |
ZQKPGEAGPYCSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Position and Electronic Effects
Target Compound
- Core : 3,4-Dihydropyrazole
- Substituents :
- 2-Fluorophenyl at position 3
- Furan-2-carbonyl at position 2
- Ethanesulfonamide at position 4 of the terminal phenyl ring
Comparison Compound 1 : N-(3-{1-[(4-Fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide
- Core : 3,4-Dihydropyrazole
- Substituents :
- 4-Fluorophenyl sulfonyl at position 1
- Furan-2-yl at position 5
- Ethanesulfonamide at position 3 of the terminal phenyl ring
- Key Differences :
- Fluorine substitution on the phenyl ring (4- vs. 2-position) alters electronic distribution and steric bulk.
- Sulfonyl group at position 1 introduces stronger electron-withdrawing effects compared to the furan-2-carbonyl in the target compound.
Comparison Compound 2 : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Core : 4,5-Dihydro-1,3,4-thiadiazole
- Substituents :
- 4-Fluorophenyl at position 5
- Acetyl groups at positions 2 and 4
- Key Differences: Replacement of dihydropyrazole with a thiadiazole ring increases rigidity and introduces sulfur, enhancing polarizability.
Comparison Compound 3 : N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Core : 3,4-Dihydropyrazole
- Substituents: 2-Methylphenyl at position 3 Isobutyryl (2-methylpropanoyl) at position 2 Methanesulfonamide at position 3 of the terminal phenyl ring
- Key Differences :
- Methyl substituent (vs. fluorine) increases lipophilicity but reduces electronegativity.
- Methanesulfonamide (smaller than ethanesulfonamide) may reduce steric hindrance in binding pockets.
Heterocyclic Core Variations
*From : Thieno[3,4-c]pyrazole derivatives exhibit distinct electronic profiles due to sulfur in the fused ring.
Functional Group Analysis
- Fluorine Position : 2-Fluorophenyl (target) may induce meta/para electronic effects, whereas 4-fluorophenyl (Comparison 1) directs substituents ortho to the sulfonyl group.
- Carbonyl vs.
- Sulfonamide Size : Ethanesulfonamide (target) provides a balance between hydrophilicity and steric bulk compared to methanesulfonamide (Comparison 3).
Hypothetical Implications for Bioactivity
- Target Compound : The 2-fluorophenyl group may optimize binding in hydrophobic pockets, while the furan-2-carbonyl could engage in π-stacking with aromatic residues. Ethanesulfonamide enhances solubility without excessive steric hindrance.
- Comparison Compound 1 : The 4-fluorophenyl sulfonyl group may improve metabolic stability but reduce membrane permeability due to increased polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
